2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
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Overview
Description
2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is a complex organic compound that features a benzamide core linked to an isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Alkyne Addition:
Benzamide Formation: The final step involves the coupling of the isoquinoline derivative with 2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and Sonogashira coupling to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-hydroxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide.
Reduction: Formation of 2-methoxy-N-[2-(3-phenylprop-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-6-yl]benzamide
- 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-8-yl]benzamide
Uniqueness
The unique structural features of 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide, such as the specific positioning of the methoxy and phenylprop-2-ynyl groups, contribute to its distinct chemical and biological properties. These differences can influence its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-30-25-12-6-5-11-24(25)26(29)27-23-14-13-21-15-17-28(19-22(21)18-23)16-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-14,18H,15-17,19H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJJXRMPTUDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)CC#CC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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